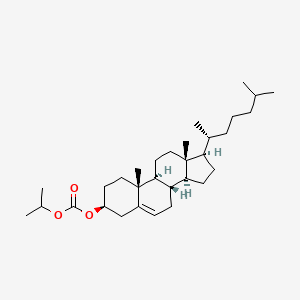

Cholesterol Isopropyl Carbonate

Description

Significance of Sterol-Based Compounds in Advanced Chemistry and Materials Science

Sterol-based compounds, with cholesterol being the most prominent member in animal-derived systems, are of significant interest in advanced chemistry and materials science. nih.gov Their rigid, planar tetracyclic steroid nucleus, combined with a flexible side chain and a reactive hydroxyl group, provides a unique combination of structural features. google.comnih.gov This inherent chirality and amphiphilicity make sterols like cholesterol ideal starting materials for creating molecules that can self-assemble into highly ordered structures. nih.govyoutube.com

The applications of these synthetic cholesterol derivatives are diverse. In materials science, they are pivotal in the development of liquid crystals, which exhibit phases of matter intermediate between conventional liquids and solid crystals. wikipedia.org These materials are highly responsive to external stimuli such as temperature, pressure, and electric fields, making them suitable for a wide range of applications including displays and sensors. wikipedia.orgsemanticscholar.org

Overview of Carbonate Linkages in Cholesterol Derivatives

The modification of cholesterol's 3β-hydroxyl group is a common strategy to create new derivatives with distinct properties. One such modification involves the introduction of a carbonate linkage. A carbonate ester is formed when the hydroxyl group of cholesterol reacts with a suitable carbonate-forming reagent. wikipedia.org This linkage imparts specific characteristics to the resulting molecule, influencing its polarity, flexibility, and intermolecular interactions.

In the context of liquid crystals, the carbonate group plays a crucial role in modulating the mesophase behavior of the cholesterol derivative. Cholesteryl carbonates are a well-known class of compounds that form cholesteric (or chiral nematic) liquid crystals. wikipedia.org These materials are characterized by a helical arrangement of molecules, which gives them their unique optical properties, such as the ability to selectively reflect light of a specific wavelength, resulting in iridescent colors that can change with temperature. wikipedia.orgsemanticscholar.org This thermochromic behavior is a hallmark of many cholesteryl carbonate-based liquid crystal systems. semanticscholar.org

Scope and Research Focus on Cholesterol Isopropyl Carbonate

This article will now narrow its focus to a specific, yet less commonly documented, member of the cholesteryl carbonate family: This compound . While extensive research has been published on other derivatives like cholesteryl oleyl carbonate and cholesteryl nonanoate (B1231133), this compound presents a more specialized area of study. wikipedia.orgnih.gov

The primary research focus on this compound lies in its fundamental chemical identity, synthesis, and characterization. Understanding its molecular structure and properties is the first step toward unlocking its potential applications. Given its classification as a cholesteryl carbonate, a significant part of the research interest is directed towards its potential liquid crystalline properties and how the isopropyl group, in particular, influences this behavior compared to other alkyl or aryl carbonates.

The following sections will present the known scientific data on this compound, including its chemical and physical properties, and situate it within the broader context of cholesterol-based materials.

Detailed Research Findings

While dedicated, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, key data points can be compiled from chemical databases and general studies on cholesterol derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data provides a foundational understanding of the molecule's composition and scale.

| Property | Value |

| Chemical Formula | C₃₁H₅₂O₃ |

| Molecular Weight | 472.75 g/mol |

| CAS Number | 78916-25-3 |

Data sourced from chemical databases. scbt.com

Synthesis and Characterization

The synthesis of cholesteryl carbonates generally involves the reaction of cholesterol with a corresponding chloroformate or a related carbonate-forming reagent. For this compound, a plausible synthetic route would involve the reaction of cholesterol with isopropyl chloroformate.

A key aspect of chemical research is the characterization of newly synthesized compounds to confirm their structure. For this compound, spectroscopic data is available. The ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides a fingerprint of the carbon skeleton of the molecule, allowing for the verification of its structure. The availability of such spectral data confirms that the compound has been successfully synthesized and characterized in a laboratory setting. chemicalbook.com

Liquid Crystalline Potential

As a member of the cholesteryl carbonate family, this compound is expected to exhibit liquid crystalline properties, most likely a cholesteric phase. The specific nature of its mesophases, including the transition temperatures (e.g., melting point and clearing point), would be a primary focus of any detailed investigation into this compound. The size and shape of the isopropyl group attached to the carbonate linkage would directly influence the pitch of the cholesteric helix and, consequently, its optical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGCTZUMTALIQV-GTPODGLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659872 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78916-25-3 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of Cholesterol Isopropyl Carbonate

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry for the unambiguous determination of molecular structures. For Cholesterol Isopropyl Carbonate, a combination of NMR, IR, and MS provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence of key structural motifs within this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the cholesterol backbone and the attached isopropyl carbonate group.

Key signals include those from the vinylic proton on the cholesterol ring, the proton at the C3 position where the carbonate group is attached, and the distinct signals for the methyl groups of the cholesterol skeleton and the isopropyl moiety. The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (approximate) | Multiplicity |

| Vinylic H (C6) | 5.4 | Multiplet |

| H-3 (Cholesterol) | 4.5 - 4.7 | Multiplet |

| Isopropyl CH | 4.8 - 5.0 | Septet |

| Isopropyl CH₃ | 1.2 - 1.3 | Doublet |

| Cholesterol CH₃ (C18, C19) | 0.6 - 1.1 | Singlets |

| Other Cholesterol Protons | 0.7 - 2.5 | Multiplets |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbonate group (typically in the range of 150-160 ppm), the carbons of the double bond in the cholesterol ring (around 120-140 ppm), the carbon attached to the oxygen of the carbonate (C3 of cholesterol, around 70-80 ppm), and the carbons of the isopropyl group.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm (approximate) |

| C=O (Carbonate) | ~154 |

| C5 (Cholesterol) | ~139 |

| C6 (Cholesterol) | ~122 |

| C3 (Cholesterol) | ~78 |

| CH (Isopropyl) | ~72 |

| CH₃ (Isopropyl) | ~22 |

| Cholesterol Steroid & Side Chain Carbons | 10 - 60 |

Note: These are approximate values and can vary based on experimental conditions.

As a result, instead of a single doublet for the six protons of the isopropyl methyl groups, one might observe two separate doublets, each integrating to three protons. The difference in their chemical shifts (Δδ) is influenced by the proximity and nature of the chiral center and the conformational dynamics of the molecule. The observation of two distinct doublets for these methyl groups provides strong evidence for the presence of the chiral cholesterol moiety attached to the isopropyl carbonate group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption band is expected in the region of 1740-1760 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the carbonate group. Additionally, the spectrum will show C-O stretching vibrations, typically in the range of 1250-1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups of the cholesterol and isopropyl moieties appear around 2850-3000 cm⁻¹, and the C=C stretching of the double bond in the cholesterol ring will be observed around 1670 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950, ~2870 | C-H (Alkyl) | Stretching |

| ~1750 | C=O (Carbonate) | Stretching |

| ~1260 | C-O | Stretching |

| ~1670 | C=C (Alkene) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain insight into the structure through analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃₁H₅₂O₃), which is approximately 472.7 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. A prominent fragment would be the loss of the isopropyl carbonate group, resulting in a peak corresponding to the cholesteryl cation at m/z 369. Another common fragmentation pathway for cholesteryl derivatives is the loss of the side chain from the steroid nucleus. The fragmentation of the isopropyl carbonate moiety itself could also lead to smaller characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value (approximate) | Proposed Fragment |

| 472 | Molecular Ion [M]⁺ |

| 369 | [M - OCOOCH(CH₃)₂]⁺ (Cholesteryl cation) |

| Varies | Fragments from the sterol ring and side chain |

| Varies | Fragments from the isopropyl carbonate group |

Diffraction and Imaging Techniques

The arrangement of molecules in the solid state is crucial for determining the macroscopic properties of a material. Diffraction and imaging techniques provide unparalleled insight into the crystalline structures and morphologies of cholesterol derivatives.

X-ray Crystallography for Crystalline Structures

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the analysis of structurally similar compounds, such as cholesteryl oleyl carbonate (COC), offers significant insights into the expected crystalline features.

Below is a table summarizing the crystallographic data for the closely related Cholesteryl Oleyl Carbonate, which serves as a predictive model for this compound.

| Crystallographic Parameter | Value for Cholesteryl Oleyl Carbonate |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Molecules per Unit Cell (Z) | 2 |

| Unit Cell Parameter (a) | 18.921 ± 0.006 Å |

| Unit Cell Parameter (b) | 12.952 ± 0.003 Å |

| Unit Cell Parameter (c) | 9.276 ± 0.002 Å |

| Angle (β) | 91.32 ± 0.03° |

| Packing Type | Type I Monolayer |

Data sourced from studies on Cholesteryl Oleyl Carbonate. nih.gov

Transmission Electron Microscopy (TEM) (General for related self-assemblies)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of self-assembled structures. In the context of cholesterol derivatives, TEM studies have revealed the formation of various nano-structural aggregates, such as spherical and angular nanoparticles, when these molecules self-assemble in solution. nih.gov The size and morphology of these aggregates are highly dependent on the molecular structure, including the nature of the substituent groups and the polarity of the head group. nih.gov For this compound, it is expected that its self-assembly in appropriate solvents would lead to the formation of distinct nanostructures, the morphology of which could be directly visualized using TEM.

Thermal Analysis

The thermal behavior of a compound provides critical information about its phase transitions, stability, and purity. Differential Scanning Calorimetry and Thermogravimetric Analysis are key techniques in this regard.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is employed to study the heat flow associated with thermal transitions in a material as a function of temperature. For cholesteryl derivatives, DSC is instrumental in identifying the temperatures and enthalpies of phase transitions, such as melting from a crystalline solid to a liquid crystal phase and the subsequent clearing to an isotropic liquid. nih.govnih.gov

The table below presents typical phase transition data for a related cholesteryl ester, which can be used as a reference for understanding the potential thermal behavior of this compound.

| Transition | Temperature Range (°C) for a Cholesteryl Ester | Enthalpy Change (ΔH) |

| Crystal to Smectic | Varies with chain length | Endothermic |

| Smectic to Cholesteric | Varies with chain length | Endothermic |

| Cholesteric to Isotropic (Clearing) | Varies with chain length | Endothermic |

This table represents generalized data for cholesteryl esters and is for illustrative purposes.

Thermogravimetric Analysis (TGA) (General for related polymer systems)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. In polymer systems incorporating cholesterol derivatives, TGA is used to assess the temperature at which degradation begins and the subsequent mass loss profile. researchgate.net For this compound, a TGA scan would reveal its decomposition temperature, providing insights into its thermal stability. The analysis would typically show a stable mass until the onset of decomposition, followed by a sharp or gradual decrease in mass as the compound breaks down into volatile components.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetic landscape of a single molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

To investigate the intrinsic properties of Cholesterol Isopropyl Carbonate, its three-dimensional structure is first optimized using computational chemistry software such as Gaussian. A common and robust method for this is the Density Functional Theory (DFT) approach, utilizing the B3LYP functional with a 6-31G(d,p) basis set. researchgate.netwiley-vch.de This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation in a vacuum or specified solvent. researchgate.netepstem.net

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -1725.45 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.8 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating chemical stability. | 8.3 |

| Dipole Moment (Debye) | A measure of the net molecular polarity. | 2.1 D |

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations provide a "movie" of molecular behavior, offering deep insights into conformational changes and intermolecular interactions in various environments. mdpi.com

MD simulations can reveal the dynamic nature of this compound's structure. lbl.govescholarship.org The rigid tetracyclic core of the cholesterol moiety provides a stable scaffold, but the aliphatic tail and the isopropyl carbonate group at the C3 position possess significant conformational flexibility. nih.gov Simulations track the rotations around single bonds, allowing for the identification of the most probable and energetically favorable conformations (rotamers) of these flexible parts. This analysis is crucial for understanding how the molecule presents itself to its environment and to other molecules. nih.gov

Cholesterol and its derivatives are well-known for their ability to self-assemble into ordered structures, such as liquid crystalline phases. mdpi.comresearchgate.netresearchgate.net MD simulations of multiple this compound molecules can predict this behavior. By simulating a system containing many of these molecules, researchers can observe how they interact and organize. The primary driving forces for self-assembly would be hydrophobic interactions between the cholesterol bodies and van der Waals forces. The shape and polarity of the isopropyl carbonate headgroup would critically influence the packing arrangement, determining whether the molecules form layered (smectic), helical (cholesteric), or other types of mesophases. mdpi.com

To understand how this compound might behave in a biological context, MD simulations are used to place it within model systems like a phospholipid bilayer (a mimic of a cell membrane) or in a pure water environment. mdpi.com In an aqueous environment, the hydrophobic nature of the molecule would lead to aggregation to minimize contact with water. nih.gov

When placed in a model lipid film, simulations can predict:

Orientation: Whether the molecule aligns parallel to the lipid tails, with the isopropyl carbonate group near the water-lipid interface. nih.gov

Membrane Effects: How its presence affects the properties of the lipid bilayer, such as its thickness, fluidity, and the packing density of neighboring lipid molecules. mdpi.com

Interactions: The specific interactions between the cholesterol derivative and the phospholipid headgroups and tails.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Membrane Thickness | The average distance between the headgroups of the two lipid leaflets. | Increased by 0.2 nm |

| Area per Lipid | The average surface area occupied by a single lipid molecule in the plane of the membrane. | Decreased by 0.05 nm² |

| Order Parameter (SCD) | A measure of the conformational order of the lipid acyl chains. | Increased, indicating more rigid chains |

| Orientation Angle | The angle of the cholesterol long axis relative to the membrane normal. | ~15 degrees |

Structure-Property Relationship Modeling

Structure-Property Relationship modeling aims to connect the computationally derived molecular descriptors with macroscopic physical or chemical properties. researchgate.netresearchgate.net For this compound, this involves correlating the quantum chemical parameters (like the HOMO-LUMO gap and dipole moment) and the dynamic properties observed in MD simulations (like conformational preferences and aggregation behavior) with observable characteristics. mdpi.com

For example, the specific molecular shape and intermolecular packing predicted from MD simulations could be used to model the temperatures at which the material transitions between different liquid crystal phases. Similarly, the calculated electronic properties and the observed behavior in model membranes could be used to predict its effect on membrane permeability or its potential to form stable domains within a lipid raft. nih.gov This modeling bridges the gap between single-molecule theory and bulk material behavior.

Correlation of Molecular Structure with Observed Physicochemical Phenomena

This compound, a cholesteric liquid crystal, possesses a molecular structure that directly influences its unique physicochemical properties. The molecule consists of a rigid, planar cholesterol steroid nucleus attached to a flexible, non-linear isopropyl carbonate chain. This combination of a rigid core and a flexible tail is fundamental to the formation of its liquid crystalline phases.

A key aspect of its structure-property relationship lies in the molecular packing within the crystalline state. X-ray diffraction studies have provided significant insights into this arrangement. A preliminary investigation into the crystal structure of Cholesteryl Isopropyl Carbonate (C₃₁H₅₂O₃) revealed that the compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. koreascience.kr The long axes of the molecules align parallel to the c-axis of the unit cell. koreascience.kr

This alignment results in a monolayered structure where the bulky cholesterol moieties exhibit close packing. In contrast, the isopropyl carbonate chains are more loosely packed. koreascience.kr This differential packing is a critical structural feature that is thought to facilitate the transition to the liquid crystalline state. The less constrained, loosely packed alkyl chains likely allow for the molecular mobility and orientational ordering characteristic of a mesophase, while the well-packed cholesterol groups maintain a degree of structural order. This structural dichotomy, with regions of dense packing and regions of looser packing within the same crystal lattice, provides a direct molecular-level explanation for the observed liquid crystalline behavior of Cholesteryl Isopropyl Carbonate. koreascience.kr

Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₁H₅₂O₃ | koreascience.kr |

| Crystal System | Orthorhombic | koreascience.kr |

| Space Group | P2₁2₁2₁ | koreascience.kr |

| Unit Cell Dimensions | a = 6.266(4) Å | koreascience.kr |

| b = 10.836(5) Å | ||

| c = 47.364(20) Å | ||

| Molecules per Unit Cell (Z) | 4 | koreascience.kr |

| Calculated Density (Dc) | 0.98 g/cm³ | koreascience.kr |

| Measured Density (Dm) | 1.01 g/cm³ | koreascience.kr |

Supramolecular Chemistry and Self Assembly of Cholesterol Isopropyl Carbonate Derivatives

Formation of Liquid Crystalline Phases

Cholesteryl carbonates are well-known for their ability to form thermotropic liquid crystals, which exhibit phases intermediate between the crystalline solid and the isotropic liquid states upon temperature changes. polysciences.comwikipedia.org The specific nature of the alkyl carbonate chain, in this case, the isopropyl group, influences the precise transition temperatures and the characteristics of the resulting mesophases.

Cholesteric Mesophase Formation

The inherent chirality of the cholesterol molecule is a determining factor in the formation of the cholesteric (or chiral nematic, N*) mesophase. mdpi.comwikipedia.org In this phase, the elongated molecules align in a parallel direction, but this direction twists in a helical fashion from one layer to the next. wikipedia.orggoogle.com This helical superstructure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, which results in iridescent colors. polysciences.com The pitch of this helix, and thus the color of the reflected light, is sensitive to temperature. polysciences.com

While specific studies on pure Cholesterol Isopropyl Carbonate are not extensively detailed in the literature, the behavior of homologous cholesteryl carbonates suggests it would form a cholesteric phase. wikipedia.orggoogle.com The combination of different cholesteryl esters is a common strategy to tune the temperature range and color play of these materials. For instance, mixtures containing various cholesteryl carbonates, chlorides, and nonanoates can exhibit a wide range of colors across a broad temperature spectrum. google.com

Smectic Mesophase Characteristics

In addition to the cholesteric phase, many cholesteryl esters, including carbonates, can exhibit smectic phases at lower temperatures. mdpi.com The smectic phase is more ordered than the cholesteric phase, with molecules organized into well-defined layers. google.com These layers can slide over one another, retaining liquid-like properties in two dimensions while being more solid-like in the third.

Specifically, cholesteryl n-alkanoates have been shown to form the smectic A (SmA) phase, where the molecules are oriented perpendicular to the layer planes. rsc.org It is characteristic for some cholesteryl carbonates, like cholesteryl oleyl carbonate, to transition from a smectic phase to a cholesteric phase upon heating. researchgate.net For instance, in mixtures of cholesteryl oleyl carbonate with the nematic liquid crystal E7, a smectic A to cholesteric (N*) transition is observed, and its temperature can be significantly influenced by the concentration of the components. researchgate.net This induced smectic ordering highlights the tendency of cholesteryl derivatives to form layered structures.

Table 1: Phase Transitions in Cholesteryl Carbonate Systems This table illustrates typical phase transition behaviors observed in systems containing cholesteryl carbonates, which are analogous to what would be expected for this compound.

| Compound/Mixture | Phase Transition | Transition Temperature (°C) |

| Cholesteryl Oleyl Carbonate (COC) | Smectic → Cholesteric | 18.3 |

| Cholesteric → Isotropic | 37.5 | |

| Mixture of COC (72.5 wt%) and E7 | N* → Smectic A | 36.3 |

| Isotropic → Blue Phase | 44.4 | |

| Blue Phase → N* | 42.5 |

Source: Data extrapolated from studies on analogous cholesteryl carbonate systems. researchgate.net

Influence of Chiral Mesogens on Liquid Crystalline Behavior

The liquid crystalline behavior of cholesteryl carbonates can be significantly modified by the introduction of other chiral or non-chiral mesogens. mdpi.comresearchgate.net The addition of a chiral dopant to a nematic or even another cholesteric liquid crystal can alter the helical pitch of the cholesteric phase. In some systems, incorporating non-chiral nematic monomers with cholesterol-containing polymers can induce a transition from a nematic to a cholesteric phase due to the geometric and chemical dissimilarity of the mesogens. mdpi.com

Furthermore, the stability of certain mesophases can be enhanced in mixtures. For example, the smectic A phase stability is substantially increased in mixtures of cholesteryl oleyl carbonate and the nematic mixture E7, demonstrating a synergistic interaction between the components. researchgate.net The inherent chirality of the cholesterol moiety acts as a powerful directing force, capable of inducing a helical superstructure in achiral host materials. mdpi.com

Self-Assembly into Micellar Structures

The amphiphilic nature of molecules containing cholesterol, with its hydrophobic steroid body and a more polar end group, allows for self-assembly in aqueous environments to form micellar structures. This is particularly relevant when cholesterol derivatives are incorporated into polymers.

Formation of Thermoresponsive Polymer Micelles Incorporating Cholesteryl Moieties

Amphiphilic block copolymers with cholesterol-containing hydrophobic blocks and hydrophilic blocks can self-assemble into micelles in aqueous solutions. mdpi.comresearchgate.net A common strategy involves using a cholesterol derivative, such as one made from cholesteryl chloroformate, to initiate the polymerization of a hydrophilic monomer or to end-cap a pre-formed hydrophilic polymer chain. mdpi.com

A notable example is the creation of thermoresponsive micelles using polymers like poly(N-isopropylacrylamide) (PNIPAM). mdpi.com These polymers exhibit a lower critical solution temperature (LCST), below which they are soluble in water and above which they become hydrophobic and collapse. By attaching a cholesteryl group to a PNIPAM chain, an amphiphilic polymer is created that forms core-shell micelles in water. The hydrophobic cholesterol core is surrounded by the hydrophilic PNIPAM shell. Upon heating above the LCST, the PNIPAM shell dehydrates and becomes hydrophobic, which can trigger the aggregation or disassembly of the micelles, making them responsive to temperature stimuli. mdpi.com

Table 2: Properties of Thermoresponsive Micelles with Cholesteryl Moieties

| Polymer System | Critical Micelle Concentration (CMC) (mg/L) | Resulting Micelle Morphology |

| Chol-P(NIPAAm-co-DMAAm) (Polymer 1) | 9 | Spherical, Star-like |

| Chol-P(NIPAAm-co-DMAAm) (Polymer 2) | 25 | Cuboid |

| Cholesterol end-capped poly(OEGMA) | 0.253 - 0.433 | Spherical |

Source: Data from studies on polymers end-capped with cholesterol derivatives. mdpi.comresearchgate.net

Factors Influencing Micelle Formation and Stability

Several factors govern the formation and stability of micelles incorporating cholesteryl moieties.

Hydrophilic-Lipophilic Balance (HLB): The relative size and nature of the hydrophilic and hydrophobic parts of the amphiphilic molecule are critical. The strong hydrophobicity of the cholesterol group typically drives the aggregation into micelles. The balance with the hydrophilic polymer chain determines the critical micelle concentration (CMC), which is the minimum concentration required for micelle formation. researchgate.net

Polymer Architecture: The way the cholesteryl group is attached (e.g., as an end-cap or a side-chain) and the molecular weight of the polymer chain influence the morphology and size of the resulting micelles. Different architectures can lead to spherical, star-like, or even cuboid shapes. mdpi.com

External Conditions: Temperature plays a crucial role, especially for thermoresponsive polymers like PNIPAM, as it can induce phase transitions that affect micelle stability. mdpi.com The pH of the solution can also have an effect, although some cholesterol-based micelles have been shown to be stable over a range of pH values. mdpi.com

Concentration: The concentration of the amphiphilic polymer in the solution must be above the CMC for micelles to form and remain stable. Below the CMC, the polymer exists as individual chains (unimers). researchgate.netmdpi.com

The rigidity of the cholesterol molecule and its tendency to form layered structures can also contribute to the formation of non-spherical or more complex micellar morphologies. mdpi.com

Interfacial Phenomena and Monolayer Studies

The behavior of molecules at the interface between two phases, such as air and water, provides critical insights into their amphiphilic nature and their capacity for self-organization. For derivatives of this compound, Langmuir monolayer studies serve as a powerful tool to probe these interactions on a molecular level.

Langmuir Monolayer Studies at Air/Water Interfaces

The formation of a stable monomolecular layer, or Langmuir film, at the air/water interface is a hallmark of amphiphilic molecules. While detailed studies specifically on this compound are not extensively documented in publicly available research, the well-established behavior of its parent molecule, cholesterol, provides a foundational understanding. Cholesterol is known to form stable and well-defined Langmuir monolayers. researchgate.netresearchgate.net These monolayers are created by depositing a solution of the compound onto the surface of an aqueous subphase, allowing the solvent to evaporate and the molecules to orient themselves at the interface. This technique allows for the precise control and measurement of the molecular packing and phase behavior of the film.

Surface Pressure-Area Isotherms

A key experimental output from Langmuir trough studies is the surface pressure-area (π-A) isotherm. This plot details the change in surface pressure as the area available to each molecule in the monolayer is systematically reduced. The shape of the isotherm reveals distinct phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid states, as well as transitions between them. biolinscientific.comnih.gov

To illustrate the type of data obtained from such studies, the following interactive table shows representative values for cholesterol, which would serve as a baseline for comparison with its derivatives.

| Phase Transition | Surface Area (Ų/molecule) | Surface Pressure (mN/m) |

| Gaseous Phase | > 50 | ~ 0 |

| Liquid-Expanded to Liquid-Condensed | 40 - 50 | 5 - 10 |

| Solid Phase | < 40 | > 10 |

| Collapse Point | ~ 38 | ~ 45 |

Note: This data is representative of cholesterol and is intended for illustrative purposes. Actual values can vary based on experimental conditions.

Role of Hydroxyl Moieties on Interfacial Organization

The presence and position of hydroxyl groups on the cholesterol scaffold play a crucial role in the organization of molecules at the air/water interface. These polar groups anchor the molecule to the aqueous subphase through hydrogen bonding. In cholesterol, the single hydroxyl group at the C3 position dictates its orientation, with the hydrophobic sterol ring structure extending into the air.

Studies on hydroxylated cholesterol derivatives, such as hydroxycholesterols, have demonstrated that the addition of extra hydroxyl groups significantly alters their interfacial behavior. nih.gov These additional polar groups can lead to different molecular orientations, increased interaction with the water subphase, and changes in the packing density and stability of the monolayer. For this compound, while the primary hydroxyl group of cholesterol is esterified, the carbonate group itself introduces polar oxygen atoms that would influence the molecule's interaction with water and its subsequent organization within a monolayer.

Spectroscopic Probes of Aggregate Structures (e.g., DLS, Zeta Potential)

Beyond the air/water interface, this compound and its derivatives can form various aggregate structures in bulk solution, such as micelles, vesicles, or nanoparticles. Spectroscopic techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurements are invaluable for characterizing these aggregates.

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a suspension. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can provide the hydrodynamic radius of the aggregates. This information is crucial for understanding the self-assembly process and the stability of the resulting structures.

Zeta Potential measurements provide information about the surface charge of the aggregates. This is determined by measuring the electrophoretic mobility of the particles in an applied electric field. The magnitude of the zeta potential is an indicator of the colloidal stability of the suspension; highly charged particles will repel each other, preventing aggregation and precipitation. For derivatives of this compound, the nature of any ionizable groups would significantly impact the zeta potential of their aggregates. While cholesterol itself is neutral, the introduction of charged moieties in a derivative would be readily detected by this technique and would be a key factor in the stability of any formulated dispersions. nih.govresearchgate.netnih.gov

Although specific DLS and zeta potential data for this compound are not found in the reviewed literature, the table below conceptualizes the type of data that would be generated to characterize its potential aggregates.

| Parameter | Measurement | Significance |

| Hydrodynamic Radius (Rh) | e.g., 100 - 200 nm | Indicates the size of the self-assembled aggregates in solution. |

| Polydispersity Index (PDI) | e.g., < 0.3 | A measure of the width of the size distribution; lower values indicate a more uniform population of aggregates. |

| Zeta Potential (ζ) | e.g., -30 mV to +30 mV | Indicates the surface charge and predicts the colloidal stability of the aggregates. |

Advanced Materials Science Applications Derived from Cholesterol Isopropyl Carbonate

Design of Liquid Crystalline Polymers (LCPs)

The integration of cholesterol carbonate units into polymer structures is a primary strategy for designing Liquid Crystalline Polymers (LCPs). The rigid and anisotropic nature of the cholesterol group acts as a mesogen, a fundamental unit that encourages the formation of ordered, liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, leading to applications in optics and responsive surfaces. Cholesteryl carbonates, including Cholesterol Isopropyl Carbonate, are known to form cholesteric liquid crystals, which are characterized by a helical arrangement of molecules. wikipedia.orgtcichemicals.comgoogle.com This chiral nematic (N*) phase is a direct result of the cholesterol's molecular chirality and is responsible for the unique optical properties of these materials, such as selective light reflection. tcichemicals.com

LCPs incorporating the cholesterol motif can be broadly categorized into two architectures: main-chain and side-chain polymers.

Main-Chain LCPs: In this configuration, the rigid cholesterol units are incorporated directly into the polymer backbone. More commonly, cholesterol derivatives are used to end-cap linear polymers. mdpi.comnih.gov These are synthesized either by using a cholesterol-based molecule to initiate polymerization or through a post-polymerization modification where a reactive group at the polymer's chain end is coupled with a cholesterol derivative, such as cholesteryl chloroformate, to form a terminal carbonate linkage. mdpi.comnih.gov Examples of polymers functionalized this way include poly(ethylene glycol) and polycarbonates. mdpi.comnih.govacs.org

Side-Chain LCPs (SCLCPs): This is the more prevalent architecture, where cholesterol mesogens are attached as pendant groups along a flexible polymer backbone. mdpi.com A common synthesis route involves the polymerization of a monomer that already contains the cholesterol moiety, such as a cholesteryl methacrylate. mdpi.com Alternatively, a pre-formed polymer with reactive sites along its chain can be grafted with cholesterol-containing molecules. The cholesterol side-chains have sufficient mobility to self-organize into liquid crystalline phases, with the polymer backbone providing structural support. Polysiloxanes and polymethacrylates are common backbones for these SCLCPs. mdpi.com

The specific type of liquid crystalline phase (mesophase) that forms is highly dependent on the molecular architecture of the polymer. By systematically modifying the polymer structure, the mesophase morphology can be precisely controlled. Key factors influencing the morphology include:

Polymer Backbone Flexibility: The nature of the polymer main chain (e.g., polyacrylate, polymethacrylate) affects the packing of the cholesterol side-chains. mdpi.com

Spacer Length: The flexible chain (spacer) that connects the cholesterol mesogen to the polymer backbone is critical. The length of this spacer dictates the degree of motional freedom for the mesogen, influencing whether smectic (layered) or cholesteric/nematic (orientational order) phases are formed. mdpi.com

Copolymer Composition: Incorporating non-chiral mesogenic or non-mesogenic co-monomers into the polymer can alter the helical pitch of the cholesteric phase or even induce transitions between different mesophases. mdpi.com For instance, copolymerizing cholesterol-containing monomers with non-chiral nematic monomers can transition the resulting material's phase from nematic to cholesteric. mdpi.com

| Polymer Backbone | Spacer Length (Methylene units) | Observed Mesophase |

|---|---|---|

| Polyacrylate | 2, 4, 6 | Smectic A (Bilayer, tail overlap) |

| Polyacrylate | 8, 10 | Coexistence of Smectic A (Bilayer, tail interdigitated) and Smectic A (Monolayer, mesogen overlap) |

| Polymethacrylate | 0 | Smectic A (Bilayer) |

Development of Responsive Polymer Systems

The combination of cholesterol's hydrophobicity and the stimuli-responsive nature of certain polymer backbones allows for the creation of "smart" materials that undergo conformational or phase changes in response to external triggers like temperature.

Poly(N-isopropylacrylamide), commonly known as PNIPAAm, is a well-studied thermoresponsive polymer that exhibits a sharp and reversible phase transition in water at its lower critical solution temperature (LCST), typically around 32°C. cd-bioparticles.netwikipedia.orgmdpi.com Below the LCST, PNIPAAm is soluble and hydrated; above it, the polymer chains collapse and dehydrate, becoming insoluble.

| Polymer Architecture | Key Properties | Reference |

|---|---|---|

| Cholesteryl-grafted PNIPAAm-co-N-hydroxylmethylacrylamide | LCST of 40.5°C; forms micelles of 25-34 nm | nih.gov |

| Cholesteryl end-capped P(NIPAAm-co-DMAAm) | Exhibits temperature sensitivity and self-assembles in aqueous solution | nih.gov |

| Random copolymers of NIPAAm and cholesteryl acrylate | Tunable LCST and amphiphilicity by varying monomer ratio | nih.gov |

The amphiphilic nature of cholesterol-PNIPAAm copolymers is fundamental to their potential as smart material platforms. In aqueous environments, these polymers self-assemble to minimize unfavorable interactions between the hydrophobic cholesterol segments and water. This process results in the formation of core-shell nanostructures, typically micelles or nanoparticles. nih.govnih.gov

The core of these nanoparticles is composed of the aggregated, hydrophobic cholesterol groups, creating a compartment suitable for encapsulating other hydrophobic molecules. The shell consists of the hydrophilic and thermoresponsive PNIPAAm chains. nih.gov Below the LCST, this hydrophilic shell keeps the nanoparticle dispersed and stable in water. When the temperature is raised above the LCST, the PNIPAAm chains in the shell collapse and become hydrophobic. This transition drastically alters the nanoparticle's surface properties and its interaction with the surrounding environment, potentially triggering the release of an encapsulated agent. This temperature-gated change in material properties is the core principle behind their function as smart system foundations. nih.gov

Novel Synthetic Building Blocks for Functional Materials

Cholesterol derivatives featuring a carbonate linkage, such as this compound, represent a versatile class of synthetic building blocks for creating functional materials. The synthesis of such compounds can be achieved by reacting cholesteryl chloroformate with an appropriate alcohol, a method that provides a general route to a variety of cholesteryl carbonates. researchgate.net

The utility of these molecules stems from the combination of properties they can impart to a larger system, particularly a polymer:

Induction of Liquid Crystalline Phases: As potent mesogens, they are used to generate materials with the unique optical and ordering properties of liquid crystals. tcichemicals.com

Control of Self-Assembly: The strong hydrophobicity and rigid shape of the cholesterol unit drive the formation of well-defined nanostructures (e.g., micelles, vesicles) when incorporated into amphiphilic copolymers. nih.gov

Introduction of Chirality: The inherent chirality of the cholesterol molecule is transferred to the bulk material, which is essential for creating cholesteric and blue liquid crystal phases with unique light-modulating capabilities. mdpi.com

Modulation of Physicochemical Properties: When copolymerized with functional polymers like PNIPAAm, they provide a powerful tool to fine-tune critical properties such as a system's thermoresponsiveness (LCST). nih.gov

Use in Bio-Inspired Material Design

Cholesterol and its derivatives are pivotal in the development of bio-inspired materials, particularly in the realm of liquid crystals that mimic biological sensing mechanisms. While direct research focusing exclusively on this compound in bio-inspired material design is not extensively documented, the broader class of cholesteric liquid crystals, to which it belongs, offers significant insights into its potential applications. These materials are integral to creating systems that replicate the responsive and adaptive nature of biological structures.

Bio-inspired design often leverages the unique properties of materials to create novel technologies. For instance, nature utilizes simple building blocks to form complex hierarchical structures with exceptional mechanical and functional properties. nih.govmdpi.com This principle is applied in materials science to develop advanced materials from fundamental molecules like cholesterol derivatives. nih.govmdpi.com

A significant area of application for cholesterol-based compounds is in the fabrication of biosensors. Cholesteric liquid crystal (CLC) droplets, for example, can be engineered to respond to specific biological stimuli, such as changes in pH or the presence of certain enzymes or proteins. nih.govresearchgate.net These droplets can be functionalized by immobilizing enzymes like glucose oxidase and cholesterol oxidase on their surfaces. This allows for the sensitive and selective detection of glucose and cholesterol, respectively. nih.govresearchgate.net The detection mechanism relies on the change in the helical structure and reflective color pattern of the CLC droplets in response to the enzymatic reaction. nih.gov

The responsiveness of these systems can be finely tuned. For example, CLC droplets coated with certain polymers can exhibit pH-responsive behavior. At low pH, the polymer protonates, causing a planar orientation of the liquid crystal molecules, while at high pH, deprotonation leads to a homeotropic (perpendicular) alignment. nih.govresearchgate.net This switchable behavior is a hallmark of bio-inspired design, where materials adapt to their environment.

Furthermore, cholesterol-based liquid crystals are being explored for rapid diagnostic tools. A biosensor chip utilizing blue cholesterol-based liquid crystals has been developed for the detection of the SARS-CoV-2 spike protein. frontiersin.org The principle of these sensors is based on the bistable properties of CLCs, which can switch between a planar, neatly arranged state and a chaotic focal conic state upon interaction with the target analyte. frontiersin.org This change in molecular arrangement results in a visible optical signal, enabling naked-eye detection. frontiersin.org

The following table summarizes the performance of a bio-inspired sensor based on cholesteric liquid crystal droplets:

| Analyte | Sensitivity | Response Time |

| Glucose | 0.5 µM | ≤ 4 s |

| Cholesterol | 2.5 µM | ≤ 4 s |

This data is derived from research on cholesteric liquid crystal droplets functionalized with specific enzymes and may not be directly representative of this compound itself, but illustrates the potential of this class of materials. nih.govresearchgate.net

While the direct application of this compound in these specific examples is not explicitly stated, its structural similarity to the cholesterol derivatives used suggests its potential as a component in creating such advanced, bio-inspired materials. The synthesis of various cholesterol derivatives for applications ranging from drug delivery to liquid crystals is an active area of research, indicating a broad scope for the development of new functional materials. nih.gov

Advanced Analytical Methodologies for Cholesterol Isopropyl Carbonate Research

Chromatographic Techniques

Chromatography is indispensable for the analysis of cholesterol and its esters. The choice between liquid and gas chromatography typically depends on the volatility of the analyte and the specific goals of the analysis, such as purity assessment or comprehensive profiling.

High-Performance Liquid Chromatography (HPLC) is a robust method for the purification and purity assessment of Cholesterol Isopropyl Carbonate. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

Detailed research findings indicate that columns such as C8 or C18 are effective for separating cholesterol and its esters. researchgate.net An isocratic elution, which uses a constant mobile phase composition, can be developed for simultaneous quantification. researchgate.net For instance, a mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326) (e.g., in a 50:50 v/v ratio) has been successfully used to separate unesterified cholesterol from its various esters on a Zorbax ODS column. researchgate.net Detection is often accomplished using a UV detector set at a low wavelength, such as 210 nm, where the carbonate and cholesterol moieties exhibit absorbance. researchgate.net The use of bonded phase columns, such as those with aminopropyl groups, can also provide rapid separation of lipid classes, including cholesterol esters, with high yield and purity, often exceeding 95%. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Isopropanol (50:50, v/v) | Elution of the non-polar analyte. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detection | UV at 210 nm | Quantification based on absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 20 µL | Standardized amount of sample for analysis. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net Since this compound itself has low volatility, analysis by GC typically requires a preliminary derivatization step. This process involves chemically modifying the molecule to increase its volatility and improve its chromatographic properties. nih.gov

For cholesterol-containing compounds, this often involves saponification to hydrolyze the ester bond, yielding free cholesterol. The resulting cholesterol is then derivatized, most commonly through silylation, to produce a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govaocs.org This derivative is then suitable for GC analysis, often using a capillary column with a non-polar stationary phase like HP-5. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. nih.gov The validation of such GC methods demonstrates high linearity (R² > 0.999), precision (RSD < 2%), and accuracy (recovery ~102%). nih.gov

Table 2: Example of GC Method Validation Parameters for Derivatized Cholesterol

| Validation Parameter | Typical Value | Significance |

|---|---|---|

| Linearity (R²) | 0.999 | High correlation between concentration and response. nih.gov |

| Limit of Detection (LOD) | 0.03 mg/100g | Lowest detectable analyte concentration. nih.gov |

| Limit of Quantification (LOQ) | 0.08 mg/100g | Lowest quantifiable analyte concentration. nih.gov |

| Repeatability (RSD) | 1.5 % | Precision of the method in one lab. nih.gov |

| Reproducibility (RSD) | 1.9 % | Precision of the method across different labs. nih.gov |

| Accuracy (Recovery) | 102.1 % | Closeness of measured value to the true value. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This makes it an ideal platform for the comprehensive profiling of this compound in complex biological samples. nih.govmiami.edu A significant advantage of LC-MS is its ability to analyze cholesterol esters directly without the need for chemical derivatization, which is often a requirement for GC-MS. nih.govbiorxiv.org

Reverse-phase LC is typically used to separate the analyte from the sample matrix. nih.gov The eluent is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the compound. miami.edunih.gov

A major challenge in the analysis of relatively non-polar compounds like cholesterol esters is their poor ionization efficiency, particularly with electrospray ionization (ESI). nih.gov Several strategies can be employed to overcome this limitation.

Mobile Phase Modifiers : The addition of volatile salts like ammonium (B1175870) formate (B1220265) to the mobile phase can promote the formation of adduct ions (e.g., [M+NH₄]⁺), which are more readily detected by the mass spectrometer. biorxiv.orgnih.gov

Ionization Source Selection : While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar to moderately polar analytes like cholesterol esters. nih.gov APCI is a gas-phase ionization technique that is generally less susceptible to matrix effects for such compounds.

Source Parameter Optimization : Fine-tuning the MS source parameters is critical. This includes optimizing the cone voltage (or fragmentor voltage) to control in-source fragmentation and maximize the signal of the parent ion. elementlabsolutions.com Adjusting nebulizing and desolvation gas flows and temperatures can also significantly improve the efficiency of droplet formation and desolvation, leading to better sensitivity. elementlabsolutions.com

Chemical Derivatization : In some cases, targeted derivatization can be used to introduce a permanently charged or easily ionizable group onto the molecule, drastically improving its ionization efficiency in ESI-MS. nih.gov

Table 3: Typical ESI-MS Source Parameters for Optimization

| Parameter | Range/Value | Effect on Ionization |

|---|---|---|

| Capillary Voltage | 3.0 - 4.5 kV | Drives the electrospray process; lower voltages can improve stability. elementlabsolutions.com |

| Cone Voltage | 10 - 60 V | Affects ion transmission and in-source fragmentation. elementlabsolutions.com |

| Source Temperature | 100 - 150 °C | Aids in solvent evaporation from droplets. elementlabsolutions.com |

| Desolvation Gas Temp. | 250 - 400 °C | Facilitates complete desolvation of ions. elementlabsolutions.com |

| Nebulizing Gas Flow | 1 - 2 L/min | Assists in forming a fine spray of droplets. elementlabsolutions.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Sample Preparation Techniques

Proper sample preparation is a critical prerequisite for successful chromatographic analysis. It aims to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Derivatization is a key sample preparation technique, especially for GC analysis of compounds with poor volatility or thermal stability. nih.gov For this compound, analysis would likely proceed via hydrolysis of the carbonate ester to yield cholesterol. This free cholesterol possesses an active hydroxyl group that is ideal for derivatization.

The most common derivatization reaction for cholesterol and other sterols is silylation. nih.gov This involves replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are frequently used for this purpose. The resulting TMS-cholesterol ether is significantly more volatile and thermally stable, making it well-suited for GC analysis. nih.gov This process not only enables analysis by GC but also improves peak shape and detector response. nih.govaocs.org While essential for GC, modern LC-MS methods often bypass the need for derivatization, simplifying sample preparation. nih.gov

Extraction and Purification Procedures

The isolation and purification of this compound from a reaction mixture is a critical process that dictates the final purity and, consequently, the reliability of its characterization and application. The synthesis of cholesteryl carbonates, including the isopropyl derivative, typically involves the reaction of cholesteryl chloroformate with the corresponding alcohol, in this case, isopropyl alcohol, often in the presence of a base such as pyridine (B92270) to neutralize the hydrochloric acid byproduct. tandfonline.com Following the synthesis, a multi-step purification protocol is essential to remove unreacted starting materials, byproducts, and any catalysts.

A common initial step is liquid-liquid extraction . instructables.comyoutube.com The reaction mixture is typically dissolved in an organic solvent, such as dichloromethane (B109758) or ether, and washed with water or a dilute aqueous acid solution to remove the pyridine hydrochloride salt and any excess base. This is followed by a wash with a dilute aqueous base, like sodium bicarbonate solution, to remove any unreacted cholesteryl chloroformate.

Column chromatography is a primary technique for purifying cholesterol derivatives. rsc.org Due to the significant difference in polarity between the non-polar cholesteryl ester product and the more polar unreacted cholesterol, silica (B1680970) gel chromatography is highly effective. rsc.org A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate (B1210297), allows for the separation of the components. The less polar product, this compound, will elute first, while unreacted cholesterol and other more polar impurities will be more strongly adsorbed to the silica gel and elute later. rsc.org

The purity of the fractions collected from column chromatography is monitored using Thin-Layer Chromatography (TLC) . nih.gov By spotting the fractions on a TLC plate and developing it in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture), the separation can be visualized. Since cholesterol and its esters are not colored, a developing agent, such as an acidic solution followed by heating, is used to reveal the spots. rsc.org

Finally, recrystallization can be employed to achieve high purity. Cholesterol derivatives can be recrystallized from various organic solvents, with ethanol (B145695) being a common choice. nih.gov This process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

Table 1: Summary of Purification Techniques for this compound

| Purification Step | Technique | Purpose | Key Solvents/Materials |

|---|---|---|---|

| 1 | Liquid-Liquid Extraction | Removal of catalyst and water-soluble byproducts. | Dichloromethane/Ether, Water, Dilute Acid/Base |

| 2 | Column Chromatography | Separation based on polarity. | Silica Gel, Hexane, Ethyl Acetate |

| 3 | Thin-Layer Chromatography | Monitoring of fraction purity. | Silica Gel Plates, Hexane/Ethyl Acetate |

| 4 | Recrystallization | Final purification to obtain high-purity crystals. | Ethanol |

General Characterization Techniques Applicable to Derivatives

Small-Angle Neutron Scattering (SANS) (General for structural analysis of complex systems)

Small-Angle Neutron Scattering (SANS) is a powerful, non-destructive analytical technique used to investigate the structure of matter on a nanometer to micrometer scale. It is particularly well-suited for studying the self-assembly and hierarchical structures of complex systems like liquid crystals, including those derived from cholesterol. nih.govnih.gov The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. This scattering pattern provides information about the size, shape, and arrangement of the scattering objects within the sample. researchgate.net

A key advantage of SANS in the study of organic molecules like this compound is the ability to use contrast variation . By selectively replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), in specific parts of the molecule or in the solvent, researchers can highlight different components of a complex structure. This is because hydrogen and deuterium have significantly different neutron scattering lengths, creating a "contrast" that makes certain parts of the system more "visible" to neutrons. nih.govfao.org

In the context of cholesterol derivatives that form liquid crystalline phases, SANS can provide detailed insights into their molecular conformation and supramolecular organization. For instance, a study on cholesteryl myristate, a related cholesterol ester, utilized neutron scattering to determine the conformation of the molecule in its crystalline, smectic, cholesteric, and isotropic phases. tandfonline.comrsc.org The experiments involved measuring the distance between the deuterated terminal methyl group of the fatty acyl chain and the deuterated terminus of the cholesterol moiety. The results indicated that the molecule adopts a predominantly extended conformation in all these phases. rsc.org

For a cholesteric liquid crystal like this compound, SANS can be used to characterize the helical structure that is a hallmark of this mesophase. The pitch of the helix, which is the distance over which the molecular director rotates by 360 degrees, is a critical parameter that influences the optical properties of the material and can be determined from SANS data. Furthermore, SANS can reveal information about the formation of domains and defects within the liquid crystalline structure. nih.govresearcher.life

Table 2: Application of SANS to Cholesterol Derivative Research

| Parameter of Interest | Information Obtainable from SANS | Relevance to this compound |

|---|---|---|

| Molecular Conformation | End-to-end distance, molecular shape (e.g., extended vs. U-shaped). | Understanding the fundamental shape of the molecule which dictates its packing and liquid crystalline behavior. |

| Supramolecular Structure | Size and shape of self-assembled aggregates, inter-particle interactions. | Characterizing the nature of the liquid crystalline phase (e.g., smectic layers, nematic alignment). |

| Cholesteric Pitch | The periodicity of the helical twist in the cholesteric phase. | Determining a key structural parameter that governs the unique optical properties of the material. |

| Domain and Defect Structure | Size, shape, and arrangement of domains and topological defects. | Understanding the macroscopic ordering and texture of the liquid crystal. |

Emerging Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of cholesteryl carbonates, including the isopropyl variant, has traditionally been accomplished through methods like the reaction of cholesteryl chloroformate with the corresponding alcohol in the presence of a base like pyridine (B92270). google.com However, current research is actively pursuing more efficient, scalable, and environmentally friendly synthetic pathways.

A significant challenge lies in achieving high yields and purity, especially when dealing with the bulky and sterically hindered cholesterol molecule. nih.gov Recent advancements are exploring novel catalytic systems and reaction conditions to overcome these hurdles. One promising approach involves a palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides, which has been successfully applied to synthesize various cholesterol esters. nih.gov This method, utilizing a PdCl2(dtbpf) complex and microwave irradiation, demonstrates good to high yields and represents a significant step forward in the synthesis of bulky esters from tertiary alcohols. nih.gov

Another area of development focuses on the straightforward, multi-gram scale synthesis of cholesterol-functionalized monomers for polymerization. nih.govrsc.org For instance, a two-step process has been reported for creating a cholesterol-functionalized 8-membered cyclic carbonate. nih.gov This involves reacting cholesterol chloroformate with diethanolamine, followed by cyclization. nih.gov Such methods are crucial for producing well-defined polymers for advanced material applications and are designed to be chemo-selective and step-efficient, avoiding the need for protection and deprotection of alcohol groups, which makes large-scale production more feasible. nih.gov

Table 1: Comparison of Synthetic Routes for Cholesterol Derivatives

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Schotten-Baumann | Cholesteryl chloroformate, Alcohol | Pyridine | Well-established method | google.com |

| Palladium-Catalyzed Cross-Coupling | Cholesterol, Aroyl chloride | PdCl2(dtbpf), Sodium tert-butoxide, Microwave (100°C) | Good to high yields for bulky esters, Novel process | nih.gov |

| Two-Step Monomer Synthesis | Cholesterol chloroformate, Diethanolamine | Na2CO3, THF-water | Scalable, Efficient for polymer precursors, No protection groups needed | nih.gov |

Exploration of Structure-Function Relationships in Self-Assembled Systems

The unique molecular structure of Cholesterol Isopropyl Carbonate, combining the rigid, planar steroid core with a flexible isopropyl carbonate group, is fundamental to its ability to self-assemble into highly ordered structures, particularly liquid crystals. mdpi.com Understanding the precise relationship between its molecular architecture and the resulting macroscopic properties is a major focus of current research.

Cholesterol derivatives are well-known for forming cholesteric liquid crystals, which exhibit unique optical properties, such as selective reflection of light, leading to vibrant color changes in response to temperature shifts. mdpi.comchymist.comwisc.edu The self-assembly process is governed by a delicate balance of intermolecular forces, including van der Waals interactions between the sterol rings and interactions involving the alkyl chains. researchgate.net The specific nature of the carbonate group influences the packing and helical arrangement of the molecules within the liquid crystalline phase.

Studies on self-assembled monolayers (SAMs) of cholesterol and its esters on surfaces like graphite (B72142) have provided insights into these interactions. researchgate.net Scanning tunneling microscopy has revealed that the arrangement of molecules is controlled by interactions between the sterol rings, between the alkyl chains, and between the alkyl chains and the substrate. researchgate.net For example, cholesterol molecules can form head-to-head pairs due to hydrogen bonding, while cholesteryl esters arrange in an antiparallel manner. researchgate.net By systematically modifying the carbonate group and studying the resulting changes in the self-assembled structures, researchers aim to tailor the material's properties for specific applications.

Integration into Multifunctional Advanced Materials

The distinct properties of this compound, primarily its liquid crystalline behavior, make it a valuable component for a variety of advanced materials. starshinechemical.com A significant application lies in the formulation of thermochromic materials, where it is often mixed with other cholesteryl esters like cholesteryl nonanoate (B1231133) and cholesteryl benzoate (B1203000) to create compositions that change color over specific temperature ranges. wisc.eduwikipedia.org These materials are utilized in devices for thermal mapping and temperature sensing. google.comwisc.edu

Beyond thermochromics, cholesterol derivatives are being integrated into complex polymer architectures to create multifunctional materials for biomedical applications. mdpi.com The incorporation of cholesterol into biodegradable polymers can direct self-assembly into nanostructures like micelles and nanoparticles, which show promise as drug delivery vehicles. nih.govmdpi.comnih.gov The cholesterol moiety can enhance the encapsulation efficiency of hydrophobic drugs and can also target specific cell membranes. nih.govmdpi.com For instance, cholesterol-functionalized polymers have been developed for creating nanocarriers that can target cancer cells. mdpi.com Furthermore, the biocompatibility and ability of these materials to form ordered structures are being explored for applications in tissue engineering. mdpi.com

Table 2: Applications of Cholesterol Carbonate-Containing Materials

| Application Area | Material Type | Function of Cholesterol Carbonate | Example Compounds in Mixture | Reference |

|---|---|---|---|---|

| Thermal Sensing | Thermochromic Liquid Crystal | Induces cholesteric phase, contributes to temperature-dependent color change | Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate | wisc.edu |

| Displays | Liquid Crystal Display (LCD) | Component of the liquid crystal mixture | Cholesteryl Oleyl Carbonate | wikipedia.org |

| Drug Delivery | Polymer Nanoparticles | Directs self-assembly, enhances drug encapsulation | Cholesterol-functionalized cyclic carbonates | nih.govmdpi.com |

| Cosmetics | Hair color, Make-up | Component of the formulation | Cholesteryl Oleyl Carbonate | wikipedia.org |

Computational Chemistry in Predicting Compound Behavior

Computational chemistry is emerging as a powerful tool to predict and understand the behavior of complex molecules like this compound, reducing the need for extensive and costly experimental screening. rsc.org Molecular modeling and simulation techniques can provide deep insights into the structure-property relationships that govern the performance of these materials.

For instance, molecular dynamics simulations are employed to study the self-assembly of cholesterol derivatives and their interactions within larger systems, such as lipid bilayers or polymer matrices. nih.govnih.gov These simulations can predict how changes in the chemical structure, such as altering the carbonate group, will affect the morphology and stability of self-assembled nanostructures. nih.gov

Computational models are also being developed to predict the formation of new materials. The COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) method, for example, has been used to computationally screen for coformers that can create novel co-crystals with desired properties. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) models, which utilize machine learning algorithms, can screen potential molecules based on their molecular descriptors. rsc.org In the broader context of cholesterol chemistry, computational protocols are being designed to understand complex biological interactions, which can inform the design of new drugs and materials. dst.gov.in The application of these computational approaches to this compound holds the potential to accelerate the discovery and design of new functional materials with tailored properties.

Q & A

Basic: What experimental protocols are recommended for synthesizing Cholesterol Isopropyl Carbonate, and how can reaction efficiency be validated?

Answer:

CIPC is typically synthesized via esterification reactions between cholesterol and isopropyl chloroformate. Key parameters include maintaining anhydrous conditions, controlled temperature (20–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis, purity is validated using gas chromatography (GC) (>95.0% purity threshold) and thin-layer chromatography (TLC) to detect unreacted cholesterol . For yield optimization, nuclear magnetic resonance (¹H-NMR ) can confirm ester bond formation by identifying characteristic shifts at δ 1.2–1.4 ppm (isopropyl group) and δ 5.3–5.4 ppm (cholesteryl double bond) .

Basic: Which analytical methods are most reliable for characterizing this compound in lipid-based formulations?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Separates CIPC from structurally similar esters (e.g., cholesterol ethyl carbonate) using reverse-phase C18 columns and UV detection at 210 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 487.7 ([M+Na]⁺) for CIPC (C31H52O3) .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability, with CIPC showing a melting point range of 85–90°C, critical for evaluating formulation compatibility .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

Answer:

Discrepancies often arise from solvent polarity and temperature variations. For example, CIPC solubility in ethanol ranges from 12–18 mg/mL at 25°C due to batch-dependent purity or residual moisture. To standardize measurements:

Use Karl Fischer titration to quantify water content in solvents .

Employ UV-Vis spectroscopy (λmax = 205 nm) for concentration calibration in saturated solutions .

Compare results against structurally analogous compounds (e.g., cholesterol methyl carbonate) to identify outliers .

Advanced: What experimental designs are optimal for studying CIPC’s role in modulating cholesterol biosynthesis pathways?

Answer:

- In vitro assays : Treat hepatocyte cell lines (e.g., HepG2) with CIPC and quantify HMG-CoA reductase activity via ELISA, using mevalonate as a biomarker .

- Isotopic labeling : Use ¹⁴C-acetate to trace cholesterol synthesis intermediates. CIPC-treated cells should show reduced incorporation of ¹⁴C into lanosterol, indicating pathway inhibition .

- Control for off-target effects : Compare CIPC with known inhibitors (e.g., statins) and validate results using siRNA knockdown of key enzymes .

Advanced: How can structural ambiguities in CIPC derivatives be resolved using advanced spectroscopic techniques?

Answer: